(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-3-12-4-6-13(7-5-12)15-9-8-14(24-15)10-16-17(21)20(19(25)26-16)11(2)18(22)23/h4-11H,3H2,1-2H3,(H,22,23)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQZQUDMJLQAZ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework, which includes a thioxothiazolidin core and various functional groups that contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The structural formula of the compound can be represented as follows:
This structure includes:
- Thioxothiazolidin core : Known for diverse biological activities.
- Furan moiety : Implicated in antimicrobial and anticancer properties.
- Carboxylic acid group : Enhances solubility and bioactivity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The thiazolidinone ring may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The furan ring can interact with cellular receptors, modulating signaling pathways that lead to various biological effects.
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that derivatives of thioxothiazolidin possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
Anticancer Properties
The anticancer potential of this compound is noteworthy, particularly due to its ability to inhibit specific protein kinases involved in cancer progression:
- Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, such as breast and ovarian cancers .
| Cancer Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Breast Cancer | 14.7 | Induces apoptosis |
| Ovarian Cancer | 12.5 | Reduces cell viability |
Anti-inflammatory Effects
Compounds related to thioxothiazolidins have demonstrated anti-inflammatory effects through modulation of inflammatory mediators. This activity is critical in conditions like arthritis and other chronic inflammatory diseases.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thioxothiazolidin derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy : Research focused on the anticancer properties indicated that modifications in the structure could enhance cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship that merits further investigation .
- Inflammatory Response Modulation : A study demonstrated that derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest. This mechanism is similar to that observed in other thiazolidinone derivatives, which have demonstrated cytotoxic effects against HeLa and MCF-7 cell lines with IC₅₀ values ranging from 24.5 to 28.6 µM .
Case Studies
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Example A | HeLa | 28.3 | |
| Example B | MCF-7 | 24.5 | |
| Example C | A549 | 26.6 |
These findings suggest that modifications to the thiazolidinone core could enhance anticancer activity, warranting further investigation into structure-activity relationships.
Antioxidant Properties
The antioxidant activity of thiazolidinones has been documented, with compounds exhibiting significant inhibition of lipid peroxidation. The compound's structure allows for potential interactions with free radicals, which may contribute to its protective effects against oxidative stress .
Antioxidant Activity Results
Comparison with Similar Compounds
Substituent Effects on the Aryl Ring
The 4-ethylphenyl group in the target compound is compared to other aryl substituents in analogs:
Key Insights :
- Electron-donating groups (e.g., ethyl, methoxy) increase lipophilicity, favoring membrane penetration.
Heterocyclic Ring Variations
The furan ring in the target compound is compared to pyrazole and benzylidene systems:
Impact :
Side Chain Modifications
The propanoic acid side chain is contrasted with bulkier derivatives:
Implications :
- Bulky side chains (e.g., 3-phenylpropanoic) may restrict conformational flexibility but enhance selectivity .
Stereochemical Considerations
The (E)-configuration in the target compound’s methylene bridge is critical for maintaining planarity and conjugation, which influence electronic properties and binding. Z-isomers (e.g., ) may exhibit altered biological activity due to steric hindrance .
Q & A
Basic: What are the optimal synthetic routes for preparing (E)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?
The compound is synthesized via Knoevenagel condensation between a substituted furan-aldehyde and a thiazolidinone precursor. A typical protocol involves refluxing 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with 5-(4-ethylphenyl)furan-2-carbaldehyde in glacial acetic acid with sodium acetate as a base catalyst (4–5 hours, ~48% yield). Post-reaction, the product is precipitated in water, filtered, and recrystallized from methanol or DMF-acetic acid mixtures to enhance purity .
Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this compound?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes) by enhancing thermal homogeneity. This method minimizes side reactions (e.g., over-oxidation) and improves regioselectivity in the formation of the (E)-isomer. Comparative studies show a 15–20% yield increase over conventional heating .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
- ¹H/¹³C NMR : Identifies furan and thiazolidinone ring protons (δ 6.5–7.5 ppm for aromatic protons; δ 4.0–5.0 ppm for methylene groups).
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
Advanced: How can computational methods predict reaction pathways for derivatives of this compound?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates in Knoevenagel condensation. Tools like Gaussian or ORCA optimize reaction coordinates, while machine learning (e.g., ICReDD’s platforms) identifies solvent/catalyst combinations to maximize yield .
Basic: What solvents and conditions stabilize this compound during storage?
The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis. Avoid protic solvents (e.g., water, ethanol) for long-term storage .
Advanced: How does substituent variation on the furan ring affect bioactivity?
Replacing the 4-ethylphenyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) increases thiazolidinone ring electrophilicity, enhancing kinase inhibition (IC₅₀ values improve by 3–5×). Conversely, electron-donating groups (e.g., -OCH₃) reduce cytotoxicity but improve solubility .
Basic: What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Measure IC₅₀ against PPAR-γ or α-glucosidase using fluorogenic substrates.
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from isomerization (E/Z) or impurity profiles. Validate purity via HPLC (>95%) and confirm stereochemistry using NOESY or X-ray crystallography. Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂) .
Basic: What are the key physicochemical properties influencing druglikeness?
- LogP : ~3.2 (moderate lipophilicity; ideal for membrane permeability).
- Solubility : <10 μg/mL in aqueous buffers; requires co-solvents (e.g., PEG-400) for in vivo studies.
- pKa : Carboxylic acid group at ~2.8; thioxothiazolidinone at ~8.5 .
Advanced: How to optimize bioavailability through structural modifications?
- Prodrug strategies : Esterify the carboxylic acid to improve intestinal absorption (e.g., ethyl ester derivatives).
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous stability and target-specific delivery .
Basic: What safety protocols are required for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to dust/volatile solvents.
- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: How to design scalable synthesis for preclinical studies?
Transition from batch to flow chemistry:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
